

4-(Dimethylamino)benzophenone CAS number and chemical properties

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Compound of Interest

Compound Name: 4-(Dimethylamino)benzophenone

Cat. No.: B186975

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An In-depth Technical Guide to 4-(Dimethylamino)benzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(Dimethylamino)benzophenone**, a versatile organic compound with significant applications in photochemistry, polymer science, and as a synthetic intermediate. This document details its chemical properties, synthesis and purification protocols, and discusses its role as a photoinitiator.

Chemical Identity and Properties

4-(Dimethylamino)benzophenone, also known as p-Benzoyl-N,N-dimethylaniline, is a substituted aromatic ketone. Its key identifiers and chemical properties are summarized below.

CAS Number: 530-44-9[1][2][3][4][5]

Synonyms: 4-Benzoyl-N,N-dimethylaniline, p-(Dimethylamino)benzophenone, Michler's ketone[1][3]

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₅ NO	[1][2][3]
Molecular Weight	225.29 g/mol	[1][2][4]
Appearance	White to light yellow or green crystalline powder	[2][3]
Melting Point	88-92 °C	[1][2]
Boiling Point	250 °C at 15 mmHg	[1][2]
Solubility	Insoluble in water; Slightly soluble in chloroform and methanol	[1]
pKa	2.12 ± 0.12 (Predicted)	[1]
LogP	2.98360	[6]

Spectroscopic Data

Spectrum Type	Notable Characteristics
¹ H NMR	Spectra available, indicative of the aromatic and methyl protons.
¹³ C NMR	Spectra available, showing characteristic peaks for the carbonyl and aromatic carbons.
Infrared (IR)	KBr pellet spectra available, showing key functional group absorptions.
UV-Visible	UV absorption is crucial for its photoinitiator function.
Mass Spectrometry	Electron ionization mass spectra are available for structural confirmation.[6]

Synthesis and Purification Protocols

4-(Dimethylamino)benzophenone can be synthesized through various methods, with Friedel-Crafts acylation and palladium-catalyzed cross-coupling being common approaches.

Synthesis via Friedel-Crafts Type Reaction

A common method for the synthesis of **4-(Dimethylamino)benzophenone** involves the reaction of N,N-dimethylaniline with benzoyl chloride in the presence of a Lewis acid catalyst, or with benzanilide and phosphorus oxychloride.^[3] A detailed protocol adapted from a similar synthesis is provided below.^[7]

Experimental Protocol:

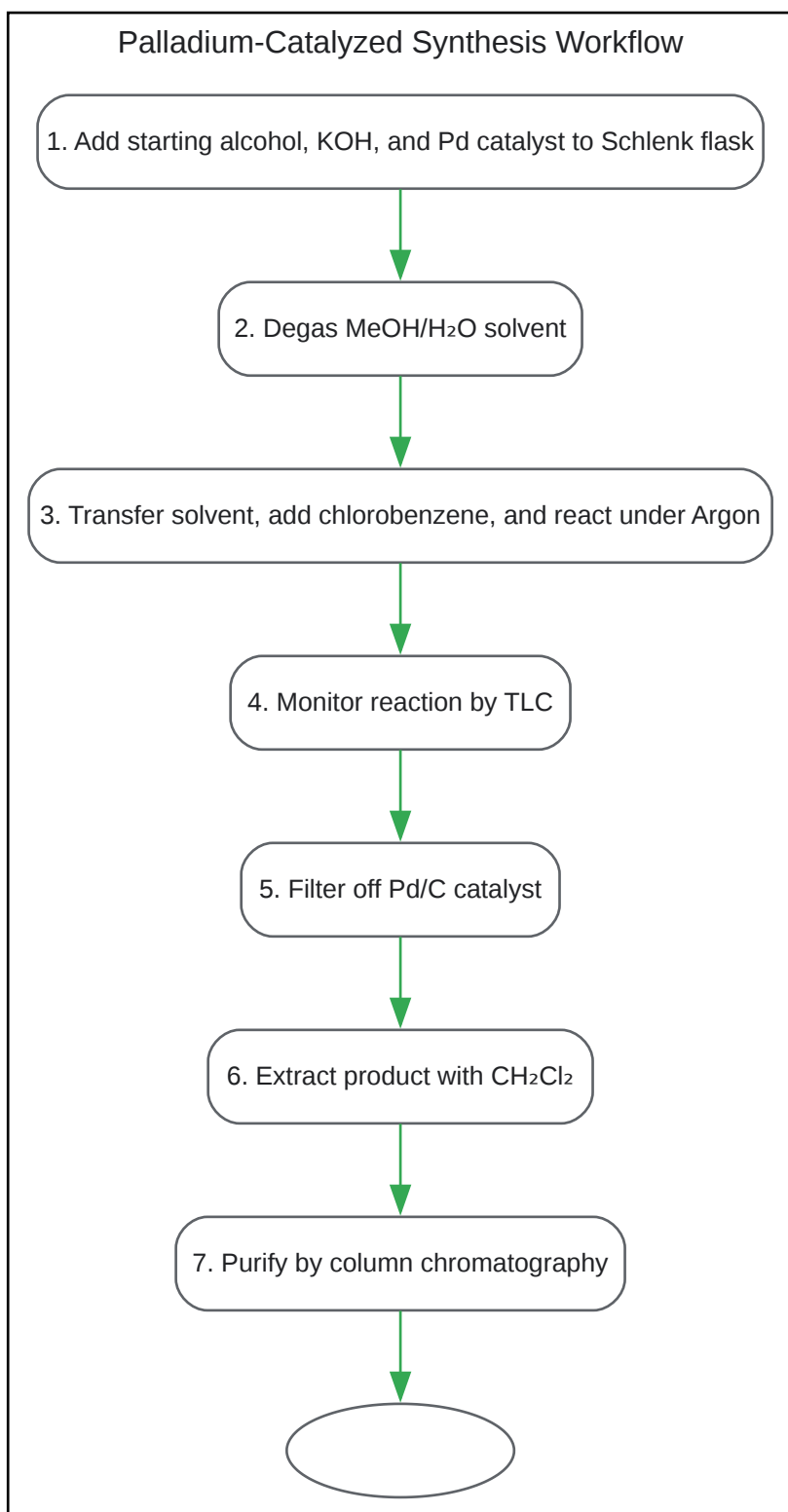
- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a thermometer, mix 2.5 moles of dry, powdered benzanilide, 8.5 moles of technical grade N,N-dimethylaniline, and 3.4 moles of phosphorus oxychloride.^[7]
- **Initiation:** Gently warm the flask in a water bath. An exothermic reaction should commence. Immediately cool the flask to maintain the temperature at or below 125°C.^[7]
- **Reaction Completion:** Once the initial exothermic reaction subsides, heat the mixture in a boiling water bath for approximately three hours.^[7]
- **Hydrolysis:** Cool the reaction mixture to about 50°C and slowly pour it into 2.5 liters of warm (50-80°C) dilute hydrochloric acid. Stir until hydrolysis is complete, which should result in a homogeneous solution.^[7]
- **Precipitation:** Add approximately 8 liters of water to precipitate the product. The initially milky solution will deposit sandy, light green crystals.^[7]
- **Isolation:** Collect the crystals by filtration using a Büchner funnel. Wash the crystals with water, press as dry as possible, and air dry. The melting point of the crude product should be around 88-90°C.^[7]

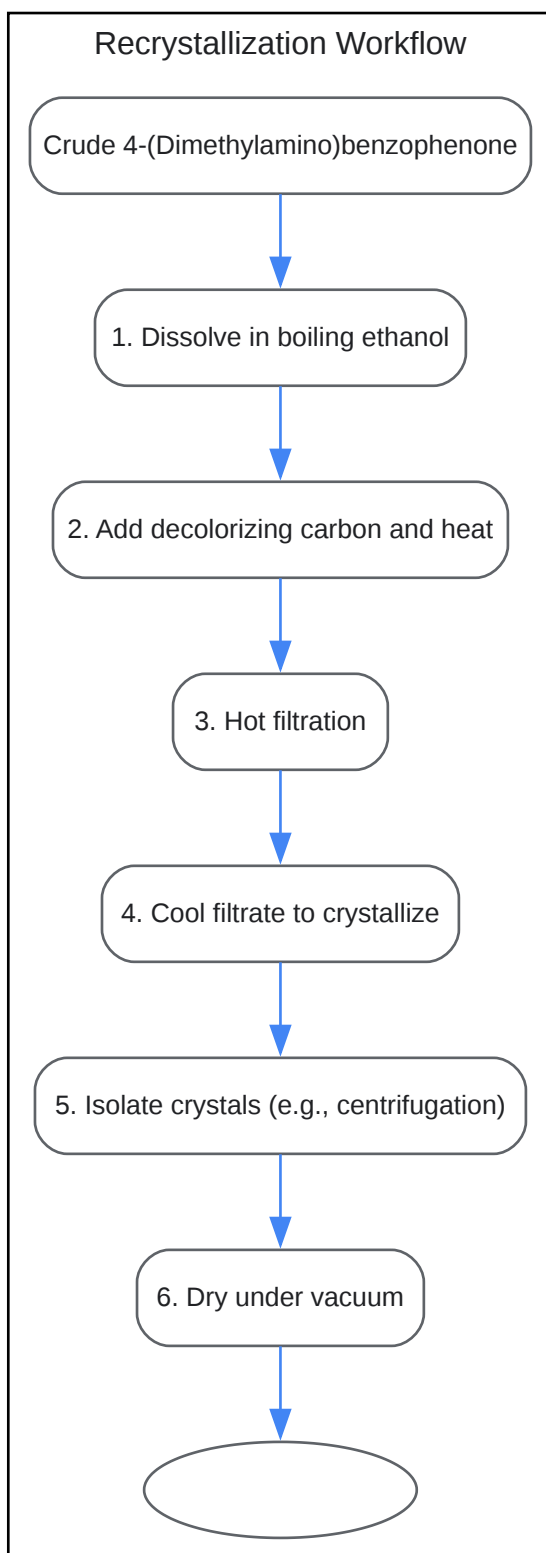
Synthesis via Palladium-Catalyzed Cross-Coupling

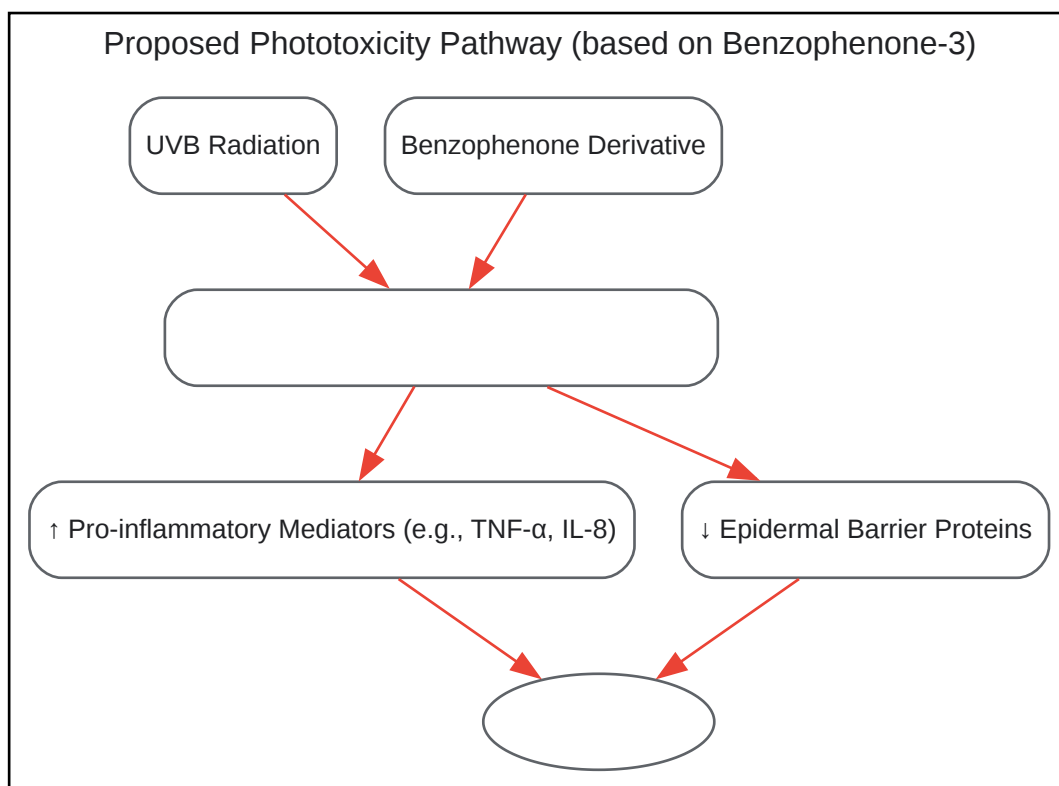
A more modern and efficient method involves a palladium-catalyzed reaction.

Experimental Protocol:^[2]

- Reagent Preparation: To a Schlenk flask, add the starting alcohol (1 mmol), potassium hydroxide (3.0 mmol), and the palladium catalyst (e.g., 10 mol% Pd on activated carbon).[\[2\]](#)
- Solvent Degassing: In a separate Schlenk flask, degas the solvent mixture (Methanol:Water = 5:1 v/v, 6.0 mL) using the freeze-pump-thaw method and purge with an inert gas like argon.[\[2\]](#)
- Reaction Execution: Transfer the degassed solvent to the reaction flask. Add chlorobenzene (3.0 mmol) via syringe and maintain the reaction under an argon atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).[\[2\]](#)
- Work-up: Upon completion, filter off the Pd/C catalyst using celite and remove the solvent by rotary evaporation. Add a brine solution to the residue and extract the product with methylene chloride.[\[2\]](#)
- Purification: Dry the combined organic layers with anhydrous magnesium sulfate and concentrate using rotary evaporation. Purify the crude product via column chromatography using a hexane/EtOAc eluent system.[\[2\]](#)







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